![molecular formula C32H52FeP2 10* B1146709 cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron CAS No. 158923-11-6](/img/structure/B1146709.png)
cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron
Overview
Description
®-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.
Phosphine Introduction: The functionalized ferrocene is then reacted with a suitable phosphine reagent under controlled conditions to introduce the phosphine groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the context of catalytic cycles.
Coordination: It can coordinate with transition metals to form active catalytic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in catalytic hydrogenation reactions, the major products are often enantiomerically pure hydrogenated compounds.
Scientific Research Applications
Catalytic Applications
Cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron is primarily utilized as a catalyst in various organic synthesis reactions. Its catalytic properties are particularly effective in:
- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.
- Hydrogenation Reactions : This compound can catalyze the addition of hydrogen to unsaturated compounds, which is crucial in the production of pharmaceuticals and fine chemicals .
Biological Applications
Research has explored the potential role of this compound in biological systems, particularly as a model for studying metalloenzymes. Its iron center may mimic enzyme activity, providing insights into biochemical processes and aiding in drug development.
Medicinal Chemistry
The compound has been investigated for its therapeutic applications, including:
- Drug Delivery Systems : Its unique structure allows for targeted delivery of therapeutic agents.
- Development of New Pharmaceuticals : The compound's reactivity can be harnessed to synthesize novel drug candidates.
Case Study 1: Catalytic Cross-Coupling
A study demonstrated the efficacy of this compound in a palladium-catalyzed cross-coupling reaction. The results indicated that this iron-based catalyst provided comparable yields to traditional palladium catalysts while being more cost-effective and environmentally friendly .
Case Study 2: Hydrogenation Reactions
In another investigation, this compound was used to hydrogenate various alkenes under mild conditions. The study highlighted its ability to selectively reduce specific double bonds without affecting others, showcasing its potential for use in fine chemical synthesis .
Mechanism of Action
The mechanism of action of ®-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE involves its coordination to a transition metal center, forming a chiral catalytic complex. This complex can then facilitate various catalytic reactions by providing a chiral environment that induces enantioselectivity. The specific molecular targets and pathways depend on the nature of the catalytic reaction being performed.
Comparison with Similar Compounds
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand.
DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its high enantioselectivity in hydrogenation reactions.
SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic reactions.
Uniqueness
®-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE is unique due to its ferrocene backbone, which provides additional stability and electronic properties. Its ability to induce high enantioselectivity in a wide range of reactions makes it a versatile and valuable ligand in asymmetric catalysis.
Biological Activity
The compound cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron , also known as a chiral phosphine ligand, has garnered attention in various fields, particularly in asymmetric catalysis and medicinal chemistry. Its unique structure allows it to play a significant role in the synthesis of enantiomerically pure compounds, which is crucial for developing pharmaceuticals.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, featuring a cyclopentane ring, tert-butyl groups, and a dicyclohexylphosphanyl moiety. The presence of iron suggests potential applications in catalysis. The molecular formula is , with a molecular weight of approximately 470.46 g/mol.
The biological activity of this compound primarily stems from its ability to coordinate with transition metals, forming chiral catalytic complexes that facilitate various reactions. This property is particularly valuable in the synthesis of pharmaceuticals where enantioselectivity is paramount. The mechanism involves the formation of a metal-ligand complex that can stabilize transition states in chemical reactions, thus influencing the reaction pathway and product distribution.
Biological Applications
- Asymmetric Catalysis : The compound is widely used in asymmetric synthesis, where it helps produce enantiomerically pure compounds necessary for drug development. Its chiral nature allows it to induce high enantioselectivity in various catalytic reactions.
- Pharmaceutical Synthesis : In medicinal chemistry, the compound's role as a ligand enhances the development of drugs by enabling the synthesis of complex molecules with specific stereochemistry, which is often critical for biological activity .
- Biological Research : Beyond its synthetic applications, this compound can be utilized in biological research to explore enzyme mechanisms and develop new biocatalysts, contributing to advancements in biotechnology and pharmacology.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Metabolic Stability : Research indicates that modifications to similar phosphine ligands can significantly enhance metabolic stability. For example, replacing tert-butyl groups with more stable moieties improved the pharmacokinetic profiles of related compounds . This finding suggests that optimizing substituents on cyclopentane-based ligands could lead to better metabolic stability and efficacy in drug candidates.
- Catalytic Applications : In a comparative study involving different phosphine ligands, cyclopentane-based phosphines demonstrated superior performance in catalyzing reactions due to their steric and electronic properties. This was evident in reactions requiring high selectivity and yield, underscoring their importance in synthetic organic chemistry .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 470.46 g/mol |
Coordination Environment | Transition metal complexes |
Applications | Asymmetric catalysis |
Stability | Enhanced with modifications |
Q & A
Q. Basic: What synthetic routes are employed to prepare this iron-phosphine complex, and how is enantiomeric purity ensured?
Answer:
The compound is synthesized via a multi-step ligand assembly process. Key steps include:
- Chiral resolution : The (1R)-cyclopentylphosphine moiety is introduced using enantioselective alkylation or asymmetric catalysis to establish stereochemistry .
- Ligand coordination : The dicyclohexylphosphane and ditert-butylphosphane groups are sequentially coordinated to the iron center under inert conditions .
- Purification : Chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures >97% enantiomeric excess (e.e.) .
Critical Note : Contamination by diastereomers can arise if reaction temperatures exceed 40°C during ligand coupling. Always monitor via P NMR to confirm ligand coordination geometry .
Q. Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- H/P NMR : Resolves phosphine ligand environments. The ditert-butyl group shows distinct upfield shifts ( to ppm) due to electron-donating effects, while dicyclohexylphosphane peaks appear at ppm .
- X-ray crystallography : Confirms the iron center’s octahedral geometry and ligand bite angles (typically 85–90°). Disordered cyclopentane rings may require low-temperature (100 K) data collection .
- Elemental analysis : Validates stoichiometry, with <0.3% deviation from theoretical C/H/P/Fe values .
Q. Advanced: How can density functional theory (DFT) with dispersion corrections (DFT-D) model this compound’s electronic structure for catalytic applications?
Answer:
- Functional selection : Use hybrid functionals (e.g., B3LYP) with Grimme’s DFT-D3 correction to account for van der Waals interactions in bulky phosphine ligands .
- Basis sets : Apply def2-TZVP for Fe/P and def2-SVP for C/H to balance accuracy and computational cost .
- Key parameters :
Validation : Compare computed P NMR chemical shifts with experimental data; deviations >5 ppm suggest inadequate treatment of spin-orbit coupling .
Q. Advanced: How can researchers resolve contradictions in reported catalytic activities for asymmetric hydrogenation?
Answer: Discrepancies often arise from:
- Substrate-ligand mismatch : The ditert-butyl group’s steric bulk may hinder coordination of larger substrates (e.g., tetrasubstituted alkenes). Use smaller substrates (e.g., α,β-unsaturated esters) for optimal activity .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing transition states, while nonpolar solvents reduce reaction rates by 30–50% .
- Metal impurities : Trace Pd or Ru in the iron precursor can catalyze side reactions. Pre-treat FeCl with EDTA to chelate contaminants .
Methodological Fix : Conduct control experiments with ligand-free iron to isolate ligand-specific effects .
Q. Advanced: What strategies optimize ligand design for improved turnover numbers (TONs) in cross-coupling reactions?
Answer:
- Steric tuning : Replace dicyclohexyl groups with more flexible cycloheptylphosphane to reduce steric hindrance while retaining enantioselectivity .
- Electronic modulation : Introduce electron-withdrawing substituents (e.g., CF) on the cyclopentane ring to increase the iron center’s electrophilicity, accelerating oxidative addition steps .
- Bidentate vs. monodentate behavior : Use variable-temperature NMR to assess ligand lability. High TONs correlate with transient ligand dissociation (<1 ms) during catalysis .
Validation : Compare TONs under identical conditions (e.g., 25°C, 1 atm H) using a standardized substrate (e.g., acetophenone) .
Q. Advanced: How do three-body dispersion terms in DFT-D3 impact interligand noncovalent interactions?
Answer:
- Three-body effects : In bulkier derivatives, three-body dispersion contributes 10–15% of total interaction energy, weakening interligand CH-π interactions by 5–8 kJ/mol .
- Modeling protocol :
Case Study : For the iron complex, neglecting three-body terms overestimates crystal packing stability by 12% .
Q. Advanced: What causes non-reproducible catalytic enantioselectivity in industrial-scale reactions?
Answer: Key factors include:
- Oxygen sensitivity : The iron-phosphine bond oxidizes readily, forming inactive phosphine oxides. Use rigorous Schlenk-line techniques and O-scavenging additives (e.g., BHT) .
- Particle size effects : Nanoscale iron aggregates (e.g., from incomplete ligand coordination) exhibit divergent selectivity. Characterize via TEM and filter catalysts through 0.2 µm membranes .
- Batch variability : Ensure ligand:Fe ratios are strictly 2:1; deviations >5% shift enantioselectivity by up to 20% e.e. .
Properties
IUPAC Name |
cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2;/t21?,24-,25?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLAUUUZOSXQMB-XNELQZKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158923-11-6 | |
Record name | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.